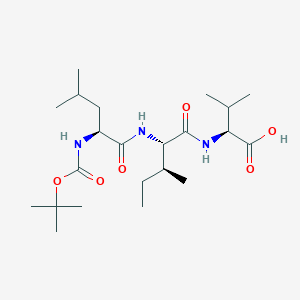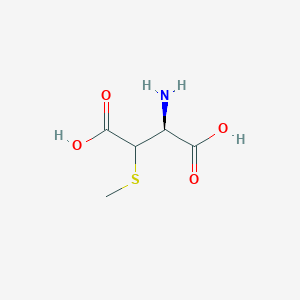
3-(Methylsulfanyl)-D-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the aspartic acid backbone. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-D-aspartic acid typically involves the introduction of a methylsulfanyl group to the aspartic acid molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the aspartic acid is replaced by a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include enzymatic processes where specific enzymes catalyze the addition of the methylsulfanyl group to aspartic acid. Alternatively, chemical synthesis methods optimized for large-scale production, such as continuous flow reactors, may be employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, reverting to aspartic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aspartic acid.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
3-(Methylsulfanyl)-D-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group can influence the binding affinity and activity of the compound, modulating various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and cellular signaling.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)propanal: Shares the methylsulfanyl group but differs in the backbone structure.
Phenylacetaldehyde: Contains a different functional group but is used in similar chemical contexts.
Uniqueness
3-(Methylsulfanyl)-D-aspartic acid is unique due to its specific combination of the aspartic acid backbone and the methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
193206-14-3 |
|---|---|
分子式 |
C5H9NO4S |
分子量 |
179.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4S/c1-11-3(5(9)10)2(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3?/m1/s1 |
InChI 键 |
AOSGDBLMPHPJQU-STYMGOOTSA-N |
手性 SMILES |
CSC([C@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CSC(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


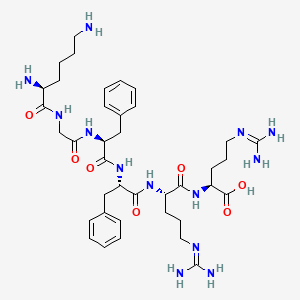
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
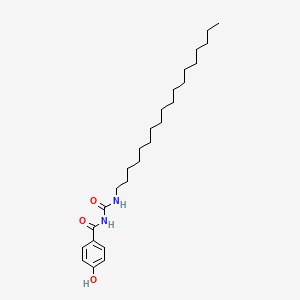
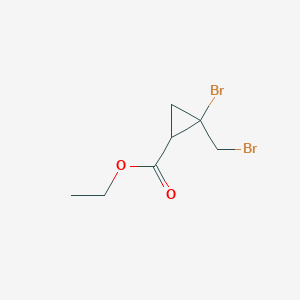

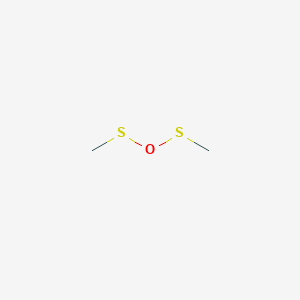
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
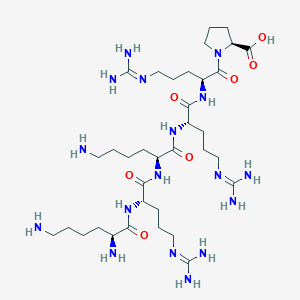
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)


